3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid
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Overview
Description
3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid is an organic compound with a complex structure that includes an amino group, a methoxy group, and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxy-4-hydroxybenzaldehyde with glycine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with ethyl chloroacetate to introduce the oxoethoxy group, followed by hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-[4-(2-Amino-2-oxoethoxy)-3-formylphenyl]prop-2-enoic acid, while reduction of the amino group can produce 3-[4-(2-Hydroxyethoxy)-3-methoxyphenyl]prop-2-enoic acid .
Scientific Research Applications
3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
- 3-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid
- 2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Uniqueness
3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H13NO5 |
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Molecular Weight |
251.23 g/mol |
IUPAC Name |
3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H13NO5/c1-17-10-6-8(3-5-12(15)16)2-4-9(10)18-7-11(13)14/h2-6H,7H2,1H3,(H2,13,14)(H,15,16) |
InChI Key |
ZDPCLIUSUWFDLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC(=O)N |
Origin of Product |
United States |
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